N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C21H21N5OS and its molecular weight is 391.49. The purity is usually 95%.
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Scientific Research Applications
Antituberculosis Activity
A study by Jeankumar et al. (2013) found that thiazole-aminopiperidine hybrid analogues, which include similar compounds to the one , demonstrated promising antituberculosis activity. This research highlighted the potential of these compounds in the treatment of tuberculosis, with specific effectiveness against Mycobacterium tuberculosis.
Antimicrobial and Antitumor Activities
El‐Borai et al. (2013) El‐Borai et al. (2013) synthesized pyrazolopyridine derivatives, closely related to the specified compound, and found them to possess significant antimicrobial and antitumor activities. These findings are crucial in exploring new therapeutic agents in oncology and infectious diseases.
Antibacterial Agents
The work of Palkar et al. (2017) on benzo[d]thiazolyl substituted pyrazol-5-ones, which are structurally similar to the compound , showed promising antibacterial properties, particularly against Staphylococcus aureus and Bacillus subtilis. This study opens up possibilities for the use of these compounds in treating bacterial infections.
Antifungal Applications
Yanase et al. (2013) Yanase et al. (2013) discovered penthiopyrad, a compound with a similar structure, and found it to be an effective fungicide, particularly against diseases caused by Ascomycetes or Deuteromycetes. This suggests potential applications of the compound in agriculture, particularly in the protection of crops from fungal diseases.
Antimicrobial and Antitumor Properties
Bondock et al. (2008) Bondock et al. (2008) studied heterocycles incorporating antipyrine moiety, similar to the compound , and observed antimicrobial and antitumor properties. This reinforces the potential of these compounds in medical applications for both infectious diseases and cancer treatment.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets and cause inhibitory effects . The inhibitory concentrations of newly synthesized benzothiazole derivatives were found to be potent against M. tuberculosis .
Biochemical Pathways
tuberculosis by inhibiting the DprE1 enzyme .
Pharmacokinetics
The compound’s structure suggests a potential connection to anti-inflammatory activity
Result of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They inhibit the DprE1 enzyme, affecting the cell wall biosynthesis pathway of M. tuberculosis .
Action Environment
The compound’s structure suggests a potential connection to anti-inflammatory activity, indicating that it might be influenced by factors such as inflammation in the body.
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS/c1-4-25-10-8-17(24-25)20(27)26(13-16-7-5-6-9-22-16)21-23-18-12-14(2)11-15(3)19(18)28-21/h5-12H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OULDEGCTDYRCSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC(=CC(=C4S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.